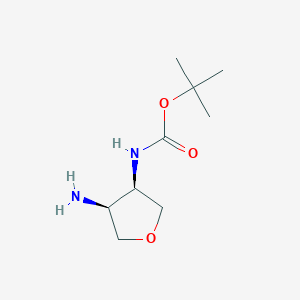![molecular formula C13H18O2 B1380672 1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one CAS No. 1508439-94-8](/img/structure/B1380672.png)
1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one
Overview
Description
1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one, also known as 4-hydroxy-3-propoxybenzaldehyde, is an important aromatic aldehyde used in a wide range of applications. It is a colorless liquid with a pleasant odor and is used in the synthesis of various pharmaceuticals and industrial products. It is also used in the production of flavors and fragrances, as well as in cosmetics and food products.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
A study by Čižmáriková et al. (2020) explored the synthesis of a homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which share structural similarities with "1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one". These compounds exhibited antimicrobial activities against human pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans, though their biological activities were lower compared to certain beta blockers, indicating a nuanced potential in antimicrobial applications European Pharmaceutical Journal.
Antiviral Activity
Research by Kong et al. (2015) and Tang et al. (2017) on phenylpropanoids derived from natural sources like Nicotiana tabacum and Lavandula angustifolia showed significant anti-tobacco mosaic virus (anti-TMV) activities. These findings suggest that compounds structurally related to "1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one" might also possess antiviral properties useful in plant protection or possibly extending to broader virological applications Phytochemistry Letters, Natural Product Research.
Antiproliferative Activity
A study by Ma et al. (2017) on compounds isolated from Daphniphyllum macropodum Miq., including a compound structurally analogous to "1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one", revealed significant antiproliferative activity against human lung cancer cell lines, suggesting potential applications in cancer research RSC Advances.
Role in Synthetic Chemistry
Various studies have demonstrated the role of similar compounds in the synthesis of biologically important molecules. For instance, the work by Parveen et al. (2008) on the synthesis of hydroxy pyrazolines highlights the utility of structurally related compounds in developing new chemical entities with potential biological activities Synthetic Communications.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including metabolic and signal transduction pathways .
Result of Action
Similar compounds have been shown to have various effects, such as inducing apoptosis in cancer cells .
properties
IUPAC Name |
1-(4-hydroxy-3-propan-2-ylphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-8(2)11-7-10(5-6-12(11)14)13(15)9(3)4/h5-9,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRSOFPQSXMDKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol](/img/structure/B1380590.png)


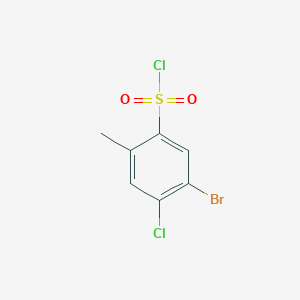
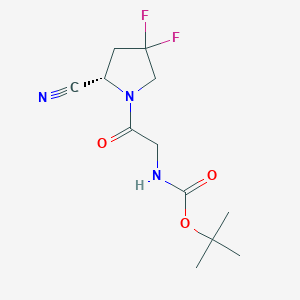
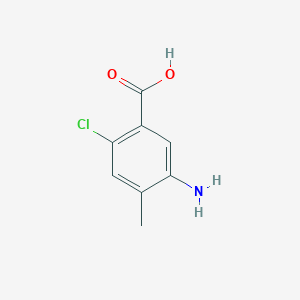
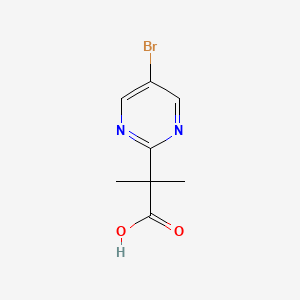
![5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1380602.png)

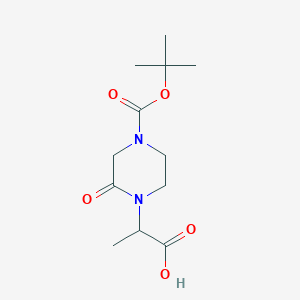
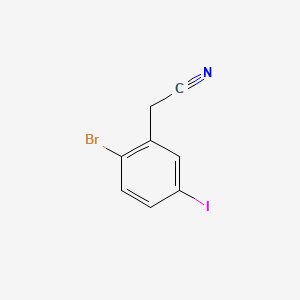
![1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea](/img/structure/B1380609.png)
